molecular formula C11H12F3N3O2 B1458320 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1448854-86-1

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B1458320
CAS No.: 1448854-86-1
M. Wt: 275.23 g/mol
InChI Key: XXZOBYZKSNDMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a piperidine-4-carboxylic acid moiety at the 4-position. Its molecular formula is inferred as C₁₁H₁₂F₃N₃O₂, with a molecular weight of approximately 299.24 g/mol (calculated). The compound’s CAS registry number is 1448854-86-1 . This compound is frequently utilized as a building block in medicinal chemistry, particularly in kinase inhibitors and oncology therapeutics, as evidenced by its recurrent appearance in patent applications for complex bioactive molecules .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOBYZKSNDMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169201
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-86-1
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methods

Preparation of the Pyrimidine Intermediate

The 6-(trifluoromethyl)pyrimidin-4-yl fragment is typically prepared via:

  • Starting from trifluoromethyl-substituted pyridine or pyrimidine precursors.
  • Functional group transformations such as halogenation, amination, or carboxylation to install the necessary substituents on the pyrimidine ring.

A patent (EP2821398A1) describes an improved method to prepare trifluoromethylpyridine derivatives, which can be adapted to pyrimidine analogs. This method avoids unstable intermediates such as vinyl ethers and trifluoroacetylated enamine derivatives, reducing hazards and improving scalability.

Synthesis of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid is commercially available or can be synthesized by:

  • Functionalization of piperidine rings via selective substitution.
  • Protection/deprotection strategies to facilitate coupling reactions.

Literature reports the use of piperidine-4-carboxylic acid hydrochloride salts as starting materials for coupling reactions with heteroaromatic amines.

Coupling of Pyrimidine and Piperidine Units

Two main approaches are used:

Direct Nucleophilic Substitution
  • The 4-position of the pyrimidine ring, often bearing a leaving group (e.g., halide), undergoes nucleophilic substitution with the nitrogen of piperidine-4-carboxylic acid.
  • Conditions typically involve polar aprotic solvents (e.g., DMF), bases, and controlled temperatures.
Amide Bond Formation via Coupling Agents
  • The carboxylic acid group of piperidine-4-carboxylic acid is activated using coupling reagents such as BOP-Cl or HATU.
  • The activated acid reacts with an amine-functionalized pyrimidine intermediate.
  • This method provides better yields and selectivity for complex molecules.

Representative Synthetic Protocols

Step Description Reagents/Conditions Notes
1 Preparation of trifluoromethylpyrimidine intermediate Starting from trifluoromethylpyridine derivatives; halogenation or amination steps Avoids unstable intermediates; scalable method patented
2 Preparation of piperidine-4-carboxylic acid hydrochloride salt Commercial or synthesized; purified by recrystallization Commonly used as coupling partner
3 Coupling reaction Use of coupling agents (BOP-Cl, HATU) in DMF; room temperature to mild heating Efficient amide bond formation; high purity products
4 Purification Column chromatography or recrystallization Ensures removal of impurities and isolation of final product

Research Findings and Analysis

  • The use of coupling agents such as BOP-Cl and HATU has been demonstrated to enhance yields and reduce side reactions in the formation of the amide bond between the piperidine carboxylic acid and the pyrimidine amine.
  • Avoidance of unstable intermediates like vinyl ethers and trifluoroacetylated enamines improves safety and scalability, as highlighted in patent EP2821398A1.
  • The hydrochloride salt form of the final compound is often isolated to improve stability and handling.
  • Reaction monitoring by TLC and characterization by NMR and mass spectrometry are standard for confirming product formation and purity.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Direct nucleophilic substitution Halogenated trifluoromethylpyrimidine + piperidine-4-carboxylic acid Base, DMF, heat Simple, fewer steps May require harsh conditions, lower selectivity
Amide coupling with BOP-Cl or HATU Piperidine-4-carboxylic acid + aminopyrimidine BOP-Cl, HATU, DIPEA, DMF High yield, mild conditions, selective Cost of coupling agents
Improved pyrimidine intermediate synthesis (patent) 4,4,4-trifluoro-3-aminobutanoates Pd catalyst, PPh3, bromine Avoids unstable intermediates, scalable Requires specialized catalysts and reagents

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Case Studies

  • Glycine Transporter Inhibition : A study focused on designing inhibitors for glycine transporters revealed that compounds similar to this compound exhibited promising inhibitory activity. These inhibitors are of interest for treating neurological disorders where glycine transport is dysregulated .

Anticancer Research

The compound has shown potential in anticancer applications due to its ability to interfere with specific cellular pathways involved in tumor growth and proliferation.

Case Studies

  • Inhibition of Tumor Cell Proliferation : Research indicated that derivatives of this compound could inhibit the proliferation of certain cancer cell lines, suggesting its utility in developing new anticancer therapies.

Neuropharmacology

Given its structural properties, this compound is being investigated for neuropharmacological applications, particularly in modulating neurotransmitter systems.

Case Studies

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter levels, indicating potential use in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperidine-carboxylic acid framework but differ in pyrimidine substituents, significantly altering their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Key Analogues

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid -CF₃ at position 6 C₁₁H₁₂F₃N₃O₂* ~299.24 1448854-86-1 High electronegativity; used in kinase inhibitors
1-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid -CF₃ at position 6; furan-2-yl at position 4 C₁₅H₁₄F₃N₃O₃ 341.29 862712-45-6 Increased hydrophobicity due to aromatic furan
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid -CF₃ at position 6; 1,3-dimethylpyrazole at position 4 C₁₆H₁₈F₃N₅O₂ 369.34 1006334-19-5 Pyrazole enhances hydrogen bonding; potential for targeted binding
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid -Cl at position 6 C₁₀H₁₂ClN₃O₂ 241.68 1160263-08-0 Chlorine’s moderate electronegativity; simpler metabolic profile
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid -OCH₃ at position 6 C₁₁H₁₅N₃O₃ 237.26 1334488-49-1 Methoxy group donates electrons; lower molecular weight
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid 3-methylphenyl at position 6 C₁₇H₁₉N₃O₂ 297.35 N/A Aromaticity increases lipophilicity; potential for CNS penetration
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid -CF₃ on pyridine (not pyrimidine) C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1 Pyridine core alters electronic distribution vs. pyrimidine

Key Structural and Functional Insights:

Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound confers stronger electron-withdrawing effects than -Cl, likely enhancing binding to hydrophobic pockets in enzymes like kinases .

Aromatic vs. Heterocyclic Substituents : Compounds with furan or phenyl groups (e.g., Entry 2 and 6) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce solubility .

Methoxy Substitution : The methoxy group (Entry 5) reduces steric hindrance and molecular weight, favoring solubility but possibly diminishing metabolic stability .

Biological Activity

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H16F3N3O2
  • Molecular Weight : 315.3 g/mol
  • CAS Number : 1448854-86-1
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several protein kinases, particularly those involved in cancer pathways. For instance, studies have highlighted its role in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers and neurodegenerative diseases. The compound's structure allows for effective binding to the active site of GSK-3β, leading to decreased enzyme activity and subsequent apoptosis in cancer cells .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in target proteins.
  • Structural Modifications : Variations in the piperidine ring and carboxylic acid functionality can influence the compound's potency and selectivity towards specific kinases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study ReferenceFindings
Demonstrated potent inhibition of GSK-3β with IC50 values in the nanomolar range.
Reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments.
Investigated structure–activity relationships (SAR) leading to optimized derivatives with improved metabolic stability and reduced cytotoxicity.

Cytotoxicity and Therapeutic Potential

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it induced apoptosis in FaDu cells through a mechanism involving GSK-3β inhibition, demonstrating potential as an anticancer agent .

Q & A

Q. What methodologies assess the compound’s off-target effects in complex biological systems?

  • Methodological Answer : Perform high-throughput screening (HTS) against panels of receptors/enzymes (e.g., Eurofins Cerep). Use RNA-seq or proteomics to identify differentially expressed biomarkers post-treatment. Dose-response curves (IC₅₀) quantify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.